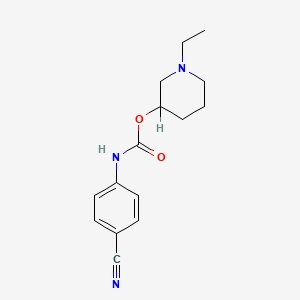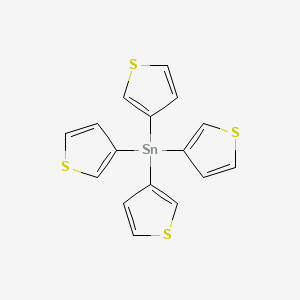
Tetra(thiophen-3-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(thiophen-3-yl)stannane is an organotin compound featuring four thiophene rings attached to a central tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetra(thiophen-3-yl)stannane can be synthesized through Stille-type coupling reactions. This involves the reaction of tetra(4-bromophenyl)methane with tributyl(thien-3-yl)stannane under palladium-catalyzed conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in solvents like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Tetra(thiophen-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Substitution: The tin atom can participate in substitution reactions, where the thiophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or lithium reagents can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones of thiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetra(thiophen-3-yl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and polymers.
Materials Science: Incorporated into microporous polymer networks (MPNs) for applications in gas capture and separation.
Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Catalysis: Acts as a catalyst in various organic reactions due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of tetra(thiophen-3-yl)stannane involves its ability to participate in electron transfer processes. The thiophene rings provide a conjugated system that can facilitate the movement of electrons, making it useful in electronic applications. The tin atom can also form coordination complexes with other molecules, enhancing its reactivity in catalytic processes .
Comparación Con Compuestos Similares
Tetra(thiophen-2-yl)stannane: Similar structure but with thiophene rings attached at the 2-position.
Tetra(4-(thien-2-yl)phenyl)methane: Features a phenyl group between the thiophene and the central atom.
Uniqueness: Tetra(thiophen-3-yl)stannane is unique due to the positioning of the thiophene rings at the 3-position, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and organic electronics where specific electronic characteristics are desired .
Propiedades
Número CAS |
34305-86-7 |
|---|---|
Fórmula molecular |
C16H12S4Sn |
Peso molecular |
451.2 g/mol |
Nombre IUPAC |
tetra(thiophen-3-yl)stannane |
InChI |
InChI=1S/4C4H3S.Sn/c4*1-2-4-5-3-1;/h4*1,3-4H; |
Clave InChI |
XOTDSUPLKLCGMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1[Sn](C2=CSC=C2)(C3=CSC=C3)C4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


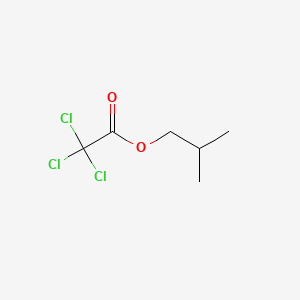
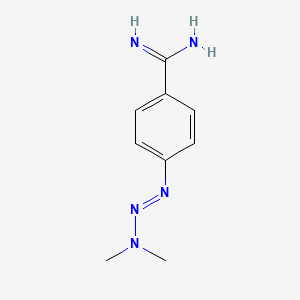
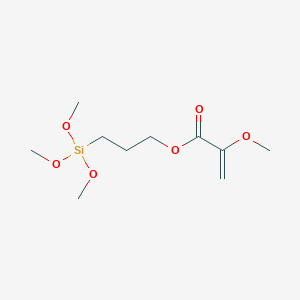
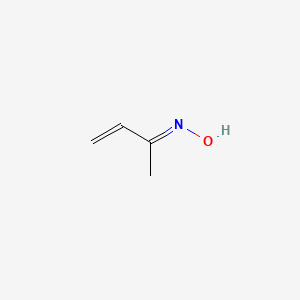
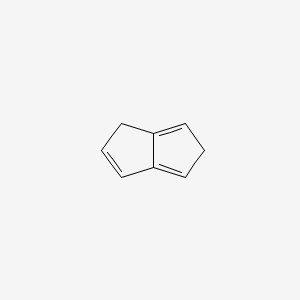
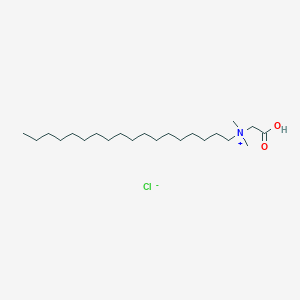
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
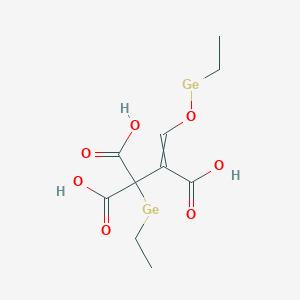
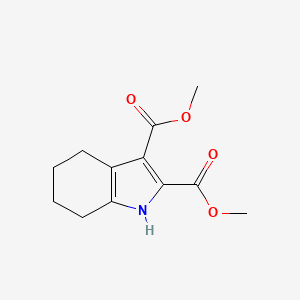
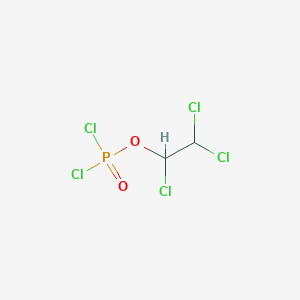
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
